1-Isopropyl Etodolac

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

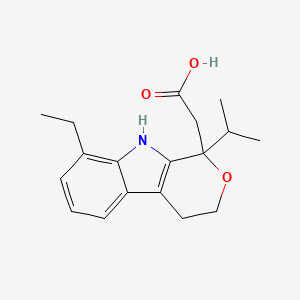

1-Isopropyl Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties. Etodolac is commonly used to treat conditions such as osteoarthritis and rheumatoid arthritis by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain .

Vorbereitungsmethoden

The synthesis of 1-Isopropyl Etodolac involves several steps, starting from the basic structure of Etodolac. The preparation methods include:

Synthetic Routes: The synthesis typically involves the introduction of an isopropyl group to the Etodolac molecule. This can be achieved through alkylation reactions using isopropyl halides in the presence of a base.

Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods: Industrial production may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. .

Analyse Chemischer Reaktionen

1-Isopropyl Etodolac undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Common Reagents and Conditions: Common reagents include sodium hydroxide, hydrochloric acid, and organic solvents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Pain Management

1-Isopropyl Etodolac is effective in managing acute and chronic pain conditions. Clinical studies have demonstrated its efficacy in postoperative pain relief, particularly in dental procedures. A study indicated that a single dose of 200 mg provided significant pain relief for patients experiencing moderate to severe acute postoperative pain .

2. Treatment of Arthritis

The compound is widely used in managing osteoarthritis and rheumatoid arthritis. Clinical trials have shown that etodolac significantly reduces symptoms associated with these conditions, such as joint pain and inflammation. For instance, a long-term study involving 1,446 patients found that doses of 500 mg twice daily were effective in managing rheumatoid arthritis comparable to ibuprofen .

3. Gastrointestinal Safety

One of the notable advantages of this compound is its favorable gastrointestinal safety profile compared to other NSAIDs. It has been shown to have minimal effects on gastric and duodenal prostaglandins, resulting in fewer gastrointestinal side effects, which is critical for patients requiring long-term NSAID therapy .

Emerging Research Applications

1. Antimicrobial Properties

Recent studies have explored the potential antimicrobial activity of etodolac against gram-positive bacteria. Research indicated that etodolac exhibited significant anti-biofilm activity against Enterococcus faecium, suggesting its potential as an adjuvant treatment in antibiotic therapy against resistant strains . This opens avenues for further investigation into its role in combating antimicrobial resistance.

2. Topical Formulations

Innovative formulations such as etodolac-loaded hyaluronic acid phosalosomal gel have been developed for topical applications in treating inflammatory skin conditions like contact dermatitis. These formulations demonstrated superior anti-oedemic effects and significant anti-nociception potential, highlighting their effectiveness in localized treatment scenarios .

Case Studies and Clinical Trials

Wirkmechanismus

The mechanism of action of 1-Isopropyl Etodolac involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are responsible for mediating inflammation, pain, and fever. This inhibition leads to the anti-inflammatory, analgesic, and antipyretic effects observed with the use of this compound .

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl Etodolac can be compared with other similar compounds, such as:

Etodolac: The parent compound, which also inhibits COX enzymes but lacks the isopropyl group.

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but a different chemical structure.

Naproxen: A widely used NSAID with a longer half-life and different pharmacokinetic profile.

Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects compared to non-selective NSAIDs.

The uniqueness of this compound lies in its modified structure, which may offer different pharmacokinetic properties and potentially improved therapeutic effects .

Biologische Aktivität

1-Isopropyl Etodolac is a derivative of etodolac, a non-steroidal anti-inflammatory drug (NSAID) that primarily functions through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound exhibits selective inhibition of COX-2 over COX-1, making it a preferred choice for managing inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. The compound binds to the active site of COX enzymes, preventing arachidonic acid from accessing the site, thereby reducing the production of inflammatory mediators .

Table 1: Comparison of COX Inhibition

| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |

|---|---|---|---|

| Etodolac | Moderate | High | 5-50 times |

| This compound | Low | High | >50 times |

Pharmacological Effects

The primary pharmacological effects of this compound include:

- Anti-inflammatory Activity : Demonstrated through various animal models, including the egg white-induced paw edema method. Studies have shown significant reductions in paw swelling compared to control groups .

- Analgesic Effects : Effective in alleviating pain associated with conditions like rheumatoid arthritis and osteoarthritis.

- Antipyretic Effects : May reduce fever through central actions on the hypothalamus .

Case Study 1: Acute Liver Failure

A report documented two cases of acute liver failure attributed to etodolac usage. Patients developed fulminant hepatic failure after short-term exposure, characterized by severe elevations in liver enzymes and rapid recovery upon cessation of the drug. This highlights a rare but serious idiosyncratic reaction associated with etodolac derivatives .

Case Study 2: Enhanced Bioavailability

Research on self-emulsifying drug delivery systems (SEDDS) for etodolac indicated that formulations containing this compound significantly improved oral bioavailability compared to traditional formulations. The optimized SEDDS exhibited a peak plasma concentration that was 2.3 times greater than that of the pure drug formulation .

Research Findings

Recent studies have focused on the synthesis and evaluation of new derivatives of etodolac, including hydrazone derivatives, which also exhibit notable anti-inflammatory properties. These derivatives were synthesized and tested for their efficacy using similar animal models, showing promising results in reducing inflammation .

Eigenschaften

IUPAC Name |

2-(8-ethyl-1-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-4-12-6-5-7-13-14-8-9-22-18(11(2)3,10-15(20)21)17(14)19-16(12)13/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYZBAXQYNUZCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849630-65-5 |

Source

|

| Record name | 1-Isopropyl etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URS7HRT7E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.